Obestatin

Descripción

Propiedades

Número CAS |

869705-22-6 |

|---|---|

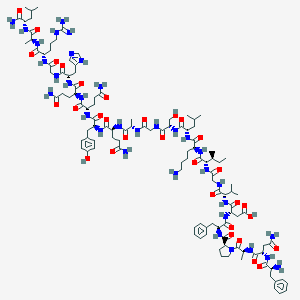

Fórmula molecular |

C114H174N34O31 |

Peso molecular |

2516.8 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |

Clave InChI |

OJSXICLEROKMBP-FFUDWAICSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

Secuencia |

FNAPFDVGIKLSGAQYQQHGRAL |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Initial Characterization of Obestatin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In 2005, a novel peptide named obestatin was identified through a bioinformatics-driven exploration of the ghrelin gene.[1] This 23-amino acid peptide, derived from the same precursor as the orexigenic hormone ghrelin, was initially reported to have opposing physiological effects, primarily the suppression of food intake and the reduction of body weight gain. The orphan G protein-coupled receptor GPR39 was identified as its putative receptor. However, these initial findings have been the subject of considerable scientific debate, with numerous subsequent studies failing to reproduce the anorectic effects and the receptor-ligand relationship. This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of this compound as detailed in the foundational research, presenting the experimental methodologies, quantitative data, and proposed biological pathways.

Discovery and Identification

This compound was discovered by Zhang et al. through a comparative genomic analysis of the preproghrelin gene across several species.[1] This bioinformatic approach predicted the existence of a conserved peptide, distinct from ghrelin, within the C-terminal region of the precursor.

Peptide Purification and Identification

The predicted peptide was subsequently isolated from rat stomach extracts. The purification process involved:

-

Tissue Homogenization: Rat stomachs were homogenized in an acidic solution to extract peptides.

-

Chromatography: The extract was subjected to multiple rounds of high-performance liquid chromatography (HPLC) to separate the peptide components.

-

Mass Spectrometry: The purified peptide was analyzed by mass spectrometry to determine its molecular weight and amino acid sequence, confirming it as the predicted 23-amino acid peptide. A C-terminal amidation was also identified, a common feature of bioactive peptides.

Precursor Processing: The Ghrelin/Obestatin Gene

Ghrelin and this compound are both derived from the same 117-amino acid preproghrelin precursor. Post-translational processing by prohormone convertases cleaves this precursor into ghrelin (28 amino acids) and this compound (23 amino acids).

Initial Biological Characterization: In Vivo Studies

The initial studies on this compound's biological function focused on its effects on food intake and body weight in rodents.

Experimental Protocols

-

Animal Models: Adult male Sprague-Dawley rats and C57BL/6 mice were used for the in vivo experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.

-

Administration of this compound: Synthetic rat this compound was administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections.

-

Food Intake Measurement: Food consumption was manually measured at various time points post-injection by weighing the remaining food pellets.

-

Body Weight Measurement: Body weight was recorded daily throughout the duration of the chronic administration studies.

Quantitative Data

The initial findings suggested a dose-dependent effect of this compound on food intake and body weight.

| Parameter | Treatment Group | Dosage | Route | Observation Period | Result |

| Cumulative Food Intake (g) | Control (Saline) | - | i.p. | 2 hours | 1.2 ± 0.2 |

| This compound | 1 µmol/kg | i.p. | 2 hours | 0.5 ± 0.1 | |

| This compound | 3 µmol/kg | i.p. | 2 hours | 0.4 ± 0.1 | |

| Body Weight Gain (g) | Control (Saline) | - | i.p. (twice daily) | 8 days | 18.5 ± 1.5 |

| This compound | 1 µmol/kg | i.p. (twice daily) | 8 days | 9.0 ± 1.0 |

Data are presented as mean ± SEM, adapted from Zhang et al., Science 2005.

Mechanism of Action: The GPR39 Receptor

The orphan G protein-coupled receptor GPR39 was proposed as the endogenous receptor for this compound. This was based on binding and cell-based signaling assays.

Experimental Protocols

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells were cultured in standard growth medium. For receptor binding and signaling assays, cells were transiently transfected with a mammalian expression vector encoding human GPR39.

-

Radioligand Binding Assay:

-

Radioligand: 125I-labeled this compound was used as the radiotracer.

-

Procedure: Membranes from GPR39-transfected CHO cells were incubated with 125I-obestatin in the presence or absence of unlabeled this compound (competitor).

-

Detection: The amount of bound radioactivity was measured using a gamma counter.

-

-

cAMP Signaling Assay:

-

Principle: This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger in GPCR signaling.

-

Procedure: GPR39-transfected CHO cells were treated with varying concentrations of this compound. Intracellular cAMP levels were then measured using a commercially available enzyme immunoassay kit.

-

Quantitative Data

| Assay | Parameter | Value |

| Receptor Binding | Kd (dissociation constant) | ~0.4 nM |

| cAMP Signaling | EC50 (half-maximal effective concentration) | ~0.2 nM |

Data adapted from Zhang et al., Science 2005.

Gastrointestinal Motility

The initial research also explored the effects of this compound on gastrointestinal function, specifically on jejunal contractions.

Experimental Protocol

-

Tissue Preparation: Segments of the jejunum were isolated from adult male Sprague-Dawley rats.

-

Organ Bath Assay: The jejunal segments were mounted in an organ bath containing Krebs-Ringer bicarbonate solution and maintained at 37°C. The contractile activity of the tissue was recorded isometrically.

-

Treatment: this compound was added to the organ bath at various concentrations, and the resulting changes in muscle contraction were measured.

Results

This compound was reported to inhibit spontaneous and ghrelin-induced jejunal contractions, suggesting a role in regulating gastric emptying.

Proposed Signaling Pathway

Based on the initial findings, this compound binding to GPR39 was proposed to activate a Gαs-mediated signaling cascade, leading to the production of cAMP.

Conclusion and Future Perspectives

The discovery of this compound presented a fascinating biological paradigm of a single gene giving rise to two hormones with putatively opposing functions. The initial characterization suggested this compound as a potential therapeutic target for obesity and metabolic disorders. However, the subsequent controversy surrounding its anorectic effects and its interaction with GPR39 highlights the complexities of peptide hormone research and the importance of rigorous validation. While the initial findings have been challenged, the discovery of this compound spurred further investigation into the diverse roles of peptides derived from the preproghrelin gene and their potential involvement in a wide range of physiological processes. Further research is warranted to elucidate the true biological functions of this compound and to identify its authentic receptor and signaling pathways.

References

The Preproghrelin Gene and its Post-Translational Processing: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Biosynthesis of Ghrelin and Obestatin

The preproghrelin gene stands as a fascinating example of post-translational engineering, giving rise to multiple bioactive peptides with distinct and sometimes opposing physiological roles. The processing of its primary translation product, preproghrelin, is a complex and tightly regulated cascade of events that ultimately yields the orexigenic hormone ghrelin and the controversial peptide this compound. This technical guide provides a comprehensive overview of the preproghrelin gene, its intricate post-translational processing, and the methodologies employed to study these processes, aimed at researchers, scientists, and professionals in the field of drug development.

The Preproghrelin Gene and its Encoded Prohormone

The human ghrelin gene (GHRL) is located on chromosome 3p25-26 and is composed of six exons.[1] Transcription and splicing of the GHRL gene produce an mRNA that is translated into the 117-amino acid precursor peptide, preproghrelin.[2][3] This preprohormone serves as the common precursor for both ghrelin and this compound.[4]

Post-Translational Processing of Preproghrelin

The journey from the initial preproghrelin polypeptide to the final bioactive peptides involves a series of precise enzymatic cleavage and modification steps occurring in the endoplasmic reticulum and Golgi apparatus.[2][5]

2.1. From Preproghrelin to Proghrelin: The initial step in the processing cascade is the co-translational cleavage of a 23-amino acid N-terminal signal peptide from preproghrelin in the endoplasmic reticulum.[6][7] This cleavage is carried out by a signal peptidase and results in the formation of the 94-amino acid intermediate, proghrelin.[7][8]

2.2. The Crucial Acylation of Proghrelin: A unique and essential post-translational modification for ghrelin's biological activity is the acylation of the serine residue at position 3 (Ser3).[9] This reaction is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[8][10][11] GOAT transfers a medium-chain fatty acid, typically n-octanoic acid, to the hydroxyl group of Ser3.[10][12] This acylation step is critical for ghrelin's ability to bind to and activate its receptor, the growth hormone secretagogue receptor 1a (GHSR1a).[12] While n-octanoyl-CoA is the predominant acyl donor in the stomach, GOAT can also utilize other fatty acyl-CoAs, with a preference for n-hexanoyl-CoA in vitro.[10]

2.3. Proteolytic Cleavage to Bioactive Peptides: Following acylation, proghrelin undergoes further proteolytic processing by prohormone convertase 1/3 (PC1/3) in the secretory granules.[2][5][7][12] PC1/3 cleaves proghrelin to release the 28-amino acid acyl-ghrelin and the C-terminal fragment.[12][13] The peptide that is not acylated is termed des-acyl ghrelin.[2]

From the remaining C-terminal fragment of proghrelin, the 23-amino acid peptide this compound is generated.[6][14] The biological activity of this compound is reported to be dependent on C-terminal amidation.[6][14] However, the precise enzymes responsible for the cleavage of this compound from the proghrelin precursor have not been definitively identified.[15]

The overall processing of preproghrelin can be visualized as a multi-step pathway:

Quantitative Data on Preproghrelin-Derived Peptides and Processing Enzymes

The levels of preproghrelin-derived peptides in circulation and the kinetic properties of the processing enzymes are crucial for understanding their physiological regulation.

Table 1: Plasma Concentrations of Preproghrelin-Derived Peptides in Humans

| Peptide | Condition | Concentration Range | Reference(s) |

| Acyl-ghrelin | Healthy, fasting | 30 - 100 pg/mL | [16] |

| Des-acyl ghrelin | Healthy, fasting | 100 - 1200 pg/mL | [16] |

| This compound | Healthy | 0.8 - 3.4 ng/mL | [17] |

| Acyl-ghrelin | Nondialysis CKD | 34.1 ± 13.0 pg/mL | [17] |

| This compound | Nondialysis CKD | 0.8 (0.30-2.7) ng/mL | [17] |

| This compound | Hemodialysis | 3.0 (2.7-3.4) ng/mL | [17] |

Table 2: Enzyme Kinetics of Ghrelin O-Acyltransferase (GOAT)

| Substrate | Apparent Km | Reference(s) |

| Octanoyl-CoA | 0.6 µM | [18] |

| Proghrelin | 6 µM | [18] |

Signaling Pathways of Ghrelin and this compound

Acyl-ghrelin exerts its effects primarily through the G-protein coupled receptor, GHSR1a.[15] Upon binding, GHSR1a can couple to different G-proteins, leading to the activation of multiple downstream signaling cascades.

The signaling pathway for this compound is less clear and remains a subject of debate.[5] Initially, the G protein-coupled receptor 39 (GPR39) was proposed as the this compound receptor, but this has been contested by several studies.[5][8] Other potential receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), have also been suggested to mediate some of this compound's effects.[19]

Experimental Protocols

A variety of experimental techniques are employed to study the preproghrelin system, from quantifying peptide levels to characterizing enzyme activity and receptor signaling.

5.1. Quantification of Preproghrelin-Derived Peptides

5.1.1. Radioimmunoassay (RIA)

-

Principle: A competitive binding assay where a radiolabeled peptide (e.g., 125I-ghrelin) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the peptide in the sample.

-

Protocol Outline:

-

Sample Collection and Preparation: Collect blood in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma and store at -80°C.

-

Assay Setup: In duplicate tubes, add assay buffer, standards of known peptide concentrations, and unknown samples.

-

Antibody Incubation: Add a specific primary antibody to all tubes (except total count and non-specific binding tubes) and incubate overnight at 4°C.[18]

-

Tracer Incubation: Add radiolabeled peptide tracer to all tubes and incubate for another 16-24 hours at 4°C.[13]

-

Separation of Bound and Free Tracer: Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent to precipitate the antibody-bound complex.[18] Centrifuge to pellet the precipitate.

-

Counting: Aspirate the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the standard concentrations. Determine the concentration of the peptide in the unknown samples from the standard curve.

-

5.1.2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A sandwich ELISA is commonly used, where the peptide of interest is captured between two specific antibodies. One antibody is coated on the surface of a microplate well, and the other is linked to an enzyme that catalyzes a colorimetric reaction.

-

Protocol Outline:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the target peptide (e.g., anti-ghrelin) and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[20]

-

Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the target peptide and incubate for 1 hour.[11]

-

Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the sample concentrations.

-

5.1.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: A highly sensitive and specific method that separates peptides by liquid chromatography and identifies and quantifies them based on their mass-to-charge ratio.

-

Protocol Outline:

-

Sample Preparation: Acidify plasma samples with formic acid and use protease inhibitors.[17] Perform solid-phase extraction (SPE) to enrich and clean up the peptides.

-

Chromatographic Separation: Inject the extracted sample onto an HPLC system with a C18 or C4 column to separate the different ghrelin isoforms and this compound.[17]

-

Mass Spectrometry Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]

-

Data Analysis: Quantify the peptides by comparing the peak areas of the endogenous peptides to those of stable isotope-labeled internal standards.

-

5.2. Characterization of Enzyme Activity

5.2.1. In Vitro GOAT Enzymatic Assay

-

Principle: Measures the transfer of a radiolabeled or fluorescently tagged fatty acid from a donor molecule (e.g., 3H-octanoyl-CoA) to a ghrelin peptide substrate.

-

Protocol Outline:

-

Enzyme Source: Use microsomes from cells overexpressing GOAT (e.g., Sf9 insect cells or HEK293 cells).[6]

-

Reaction Mixture: Prepare a reaction buffer containing the GOAT-expressing microsomes, the ghrelin peptide substrate (e.g., proghrelin), and the radiolabeled acyl-CoA donor.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Quenching the Reaction: Stop the reaction by adding a quenching buffer (e.g., containing SDS).

-

Separation and Detection: Separate the acylated ghrelin from the unreacted acyl-CoA using techniques like nickel-affinity chromatography (if the ghrelin substrate is His-tagged) or HPLC.[6]

-

Quantification: Quantify the amount of acylated product by liquid scintillation counting or fluorescence measurement.

-

5.3. Assessment of Receptor Signaling

5.3.1. GHSR1a Receptor Binding Assay

-

Principle: A competitive binding assay to determine the affinity of a ligand for the GHSR1a receptor. A radiolabeled ligand (e.g., [125I]-Ghrelin) competes with an unlabeled test compound for binding to cell membranes expressing the receptor.

-

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing GHSR1a (e.g., HEK293 or CHO cells).[2]

-

Assay Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled ghrelin), and competitive binding (radioligand + varying concentrations of the test compound).[2]

-

Incubation: Add the cell membranes and incubate at 27°C for 60 minutes to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]

-

5.3.2. Intracellular Calcium Mobilization Assay

-

Principle: GHSR1a activation by ghrelin leads to an increase in intracellular calcium levels. This can be measured using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Protocol Outline:

-

Cell Culture: Plate cells expressing GHSR1a (e.g., HEK293 cells) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 60 minutes at 37°C.[4]

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

Ligand Addition: Add ghrelin or a test compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically to capture the transient increase in intracellular calcium.[4]

-

Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium response. Dose-response curves can be generated to determine the EC50 of agonists.

-

5.4. Gene Expression Analysis

5.4.1. Quantitative Real-Time PCR (qPCR) for Preproghrelin mRNA

-

Principle: Measures the amount of preproghrelin mRNA in a tissue sample to assess the level of gene expression.

-

Protocol Outline:

-

RNA Extraction: Isolate total RNA from stomach tissue using a suitable method (e.g., TRIzol reagent).[16]

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[16]

-

qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the preproghrelin gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Amplification and Detection: Perform the qPCR in a real-time PCR instrument that monitors the fluorescence signal in each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample and normalize it to the Ct value of a reference gene (e.g., GAPDH or ACTB) to calculate the relative expression of preproghrelin mRNA.

-

Conclusion

The study of the preproghrelin gene and its post-translational processing continues to be a vibrant area of research with significant implications for understanding and treating metabolic and endocrine disorders. The intricate enzymatic cascade that generates ghrelin and this compound highlights the sophisticated mechanisms cells employ to create functional diversity from a single gene product. A thorough understanding of these processes, facilitated by the robust experimental methodologies outlined in this guide, is essential for the development of novel therapeutic strategies targeting the ghrelin system for conditions such as obesity, cachexia, and growth hormone deficiencies. The continued exploration of this fascinating system promises to unveil further complexities and therapeutic opportunities.

References

- 1. brighamandwomens.org [brighamandwomens.org]

- 2. benchchem.com [benchchem.com]

- 3. biovendor.com [biovendor.com]

- 4. benchchem.com [benchchem.com]

- 5. krishgen.com [krishgen.com]

- 6. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of ghrelin and des-acyl ghrelin in human plasma by using cubic-selected reaction-monitoring LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ghrelin O-acyltransferase assays and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mabtech.com [mabtech.com]

- 12. On the processing of proghrelin to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phoenixbiotech.net [phoenixbiotech.net]

- 14. Structural Model of Ghrelin Bound to its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sceti.co.jp [sceti.co.jp]

- 16. Identification of valid reference genes for gene expression studies of human stomach cancer by reverse transcription-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. celerion.com [celerion.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. novamedline.com [novamedline.com]

- 20. eaglebio.com [eaglebio.com]

- 21. Simultaneous quantification of ghrelin and desacyl-ghrelin by liquid chromatography-tandem mass spectrometry in plasma, serum, and cell supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Obestatin in Glucose Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obestatin, a 23-amino acid peptide derived from the preproghrelin gene, has emerged as a molecule of interest in the complex regulation of glucose homeostasis. Since its discovery, its physiological role has been a subject of intense research and considerable debate, with conflicting reports on its effects on insulin (B600854) secretion and its receptor-mediated signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in glucose metabolism, aimed at researchers, scientists, and professionals in drug development. We delve into its effects on pancreatic β-cell function and survival, insulin sensitivity in peripheral tissues, and the intricate signaling cascades it purportedly activates. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and visualizes the proposed signaling pathways to offer a thorough resource for advancing research and therapeutic development in metabolic diseases.

Introduction: The Enigma of this compound

Discovered in 2005, this compound was initially identified as an anorexic hormone that opposes the orexigenic actions of ghrelin, another peptide product of the same gene.[1] However, this initial finding has been contested, and the true physiological functions of this compound remain a topic of investigation.[2][3] Beyond its controversial role in appetite regulation, a growing body of evidence suggests that this compound is a pleiotropic hormone with significant effects on glucose and lipid metabolism.[2][3][4] Its potential to influence β-cell mass, insulin secretion, and glucose uptake in peripheral tissues makes it a compelling, albeit complex, target for the development of novel therapeutics for metabolic disorders like type 2 diabetes.[3][5][6]

This guide will navigate the multifaceted and sometimes contradictory findings in this compound research, providing a structured and in-depth analysis of its role in glucose homeostasis.

This compound's Impact on Pancreatic β-Cell Function and Survival

The pancreatic β-cell is a primary target of this compound's metabolic actions. Research has focused on its influence on insulin secretion, proliferation, and apoptosis, revealing a complex interplay of signaling events.

The Controversial Effects on Insulin Secretion

The effect of this compound on glucose-stimulated insulin secretion (GSIS) is one of the most debated aspects of its physiology. Studies have reported stimulatory, inhibitory, or neutral effects, likely due to differences in experimental models, species, and this compound concentrations used.

-

Stimulatory Effects: Several studies have demonstrated that this compound can augment GSIS. For instance, in rat insulinoma (INS-1) cells and pancreatic islets from ghrelin-knockout mice, this compound treatment significantly increased insulin secretion under hyperglycemic conditions.[7][8] In vivo studies in wild-type mice have shown that this compound administration leads to higher plasma insulin levels during an oral glucose tolerance test.[8] One proposed mechanism for this stimulatory effect is its interaction with the ghrelin receptor, GHS-R.[6][7][8]

-

Inhibitory and Neutral Effects: Conversely, other research has indicated that this compound can inhibit insulin secretion in isolated mouse and rat islets.[5] Some in vivo studies in normoglycemic rodents have reported no significant effect of this compound on circulating glucose or insulin levels.[5] These discrepancies highlight the need for further research to elucidate the precise conditions under which this compound modulates insulin release.

Promotion of β-Cell Survival and Mass

A more consistent finding is the protective role of this compound in β-cell health. This compound has been shown to promote the survival of pancreatic β-cells and human islets by inhibiting apoptosis induced by cytokines or serum starvation.[5][9][10] Furthermore, this compound can upregulate the expression of genes crucial for β-cell mass, growth, and function, including insulin receptor substrate-2 (IRS-2), pancreatic and duodenal homeobox-1 (PDX-1), and glucokinase.[2][5][9] In animal models of streptozotocin-induced diabetes, treatment with this compound was found to increase islet cell mass and prevent the development of diabetes.[11]

Receptors and Signaling Pathways in the Pancreatic β-Cell

The identification of a definitive receptor for this compound has been challenging, with several G protein-coupled receptors (GPCRs) implicated in its action.

The Ghrelin Receptor (GHS-R)

Compelling evidence suggests that the growth hormone secretagogue receptor (GHS-R), the receptor for ghrelin, also mediates some of this compound's effects, particularly on insulin secretion.[6][7][8] Studies have shown that the stimulatory effect of this compound on GSIS is abolished in β-cells with suppressed GHS-R expression and in GHS-R knockout mice.[6][7][8] This suggests an intriguing scenario where two hormones derived from the same gene have opposing effects on insulin secretion, yet act through the same receptor.[6][7]

Glucagon-Like Peptide-1 Receptor (GLP-1R)

The glucagon-like peptide-1 receptor (GLP-1R) has been proposed as another receptor for this compound, primarily mediating its pro-survival effects on β-cells.[5][9][10][12] Studies have shown that this compound can bind to the GLP-1R and that a GLP-1R antagonist can block the anti-apoptotic effects of this compound.[5][9][10] The downstream signaling pathways activated by this compound in this context include the PI3K/Akt and ERK1/2 pathways, which are well-known mediators of cell survival and proliferation.[5][9][10]

G Protein-Coupled Receptor 39 (GPR39)

GPR39 was initially proposed as the cognate receptor for this compound.[1] However, subsequent studies have failed to consistently demonstrate a direct binding and activation of GPR39 by this compound, leaving its role as the primary this compound receptor .[2][3]

This compound's Role in Peripheral Glucose Uptake

Beyond the pancreas, this compound influences glucose homeostasis by acting on peripheral tissues, particularly adipose tissue.

Adipocyte Function and Glucose Metabolism

In both mouse (3T3-L1) and human adipocytes, this compound has been shown to enhance glucose uptake, both in the presence and absence of insulin.[13] This effect is mediated by the translocation of the glucose transporter GLUT4 to the plasma membrane.[13] The signaling pathways implicated in this process include the activation of Akt and sirtuin 1 (SIRT1).[4][13] Furthermore, this compound can modulate adipocyte function by inhibiting lipolysis and promoting the secretion of adiponectin, an insulin-sensitizing hormone.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Insulin Secretion and Glucose Uptake

| Cell Type/Tissue | This compound Concentration | Glucose Concentration | Effect on Insulin Secretion/Glucose Uptake | Reference |

| INS-1 cells | 0.1-100 nM | 22.2 mM | Increased insulin secretion | [7][8] |

| Mouse pancreatic islets (ghrelin -/-) | 1-100 nM | 22.2 mM | Increased insulin secretion | [7][8] |

| Human islets | 100 nM | High and low | Increased insulin secretion | [5] |

| 3T3-L1 adipocytes | 10-100 nM | N/A | Increased insulin-induced glucose uptake | [4][13] |

| Human subcutaneous adipocytes | 10-100 nM | N/A | Increased insulin-induced glucose uptake | [4][13] |

Table 2: In Vivo Effects of this compound on Glucose and Insulin Levels

| Animal Model | This compound Dosage | Treatment Duration | Effect on Glucose Levels | Effect on Insulin Levels | Reference |

| Wild-type mice | 0.5 µmol/kg (IP) | Acute | No significant change | Significantly higher during OGTT | [8] |

| GHS-R knockout mice | 0.5 µmol/kg (IP) | Acute | No significant change | No significant change during OGTT | [8] |

| Type 2 diabetic rats | 100 µg/kg (twice daily) | 1 week | Significant decrease | Significant increase | [14][15] |

| Type 2 diabetic rats | 25 µg/kg (IP, twice daily) | 30 days | Significant decrease | Slight increase | [16] |

Experimental Protocols: Methodological Synopsis

This section provides a synopsis of the key experimental methodologies employed in the cited research to study the effects of this compound on glucose homeostasis.

In Vitro Studies

-

Cell Lines and Islet Culture:

-

INS-1 and HIT-T15 cells: These rat and hamster pancreatic β-cell lines are commonly used to study insulin secretion and cell signaling. They are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.

-

3T3-L1 preadipocytes: This mouse cell line is a standard model for studying adipogenesis and adipocyte metabolism. Cells are differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

-

Pancreatic Islet Isolation: Islets are isolated from mouse or rat pancreas by collagenase digestion followed by density gradient centrifugation. Isolated islets are then cultured for a short period before being used in experiments.

-

-

Insulin Secretion Assays:

-

Static Incubation: Islets or β-cells are pre-incubated in a low-glucose buffer and then incubated with various concentrations of this compound in the presence of low or high glucose for a defined period (e.g., 1 hour). The supernatant is collected to measure insulin concentration using ELISA or radioimmunoassay.

-

-

Glucose Uptake Assays:

-

2-Deoxyglucose Uptake: Differentiated adipocytes are incubated with radiolabeled 2-deoxy-[³H]-glucose in the presence or absence of insulin and/or this compound. The amount of radioactivity incorporated into the cells is measured to determine the rate of glucose uptake.

-

-

Molecular Biology Techniques:

-

Western Blotting: Used to quantify the expression and phosphorylation status of signaling proteins such as Akt, ERK1/2, and IRS-2.

-

Real-Time PCR: Employed to measure the mRNA expression levels of genes involved in β-cell function and survival (e.g., Ins1, Pdx1, Glp1r).

-

In Vivo Studies

-

Animal Models:

-

Wild-type, ghrelin knockout (ghrelin -/-), and GHS-R knockout (Ghsr -/-) mice: These models are crucial for dissecting the specific roles of this compound and its interaction with the ghrelin system.

-

Models of Diabetes: Type 2 diabetes is often induced in rats or mice using a high-fat diet followed by a low dose of streptozotocin (B1681764) (STZ), or by a combination of fructose (B13574) feeding and STZ injection.

-

-

Treatment Protocols:

-

Acute Studies: this compound is typically administered as a single intraperitoneal (IP) injection at doses ranging from 0.5 µmol/kg to 1 µmol/kg.

-

Chronic Studies: For longer-term effects, this compound is administered via repeated IP injections (e.g., twice daily) or continuous subcutaneous infusion for several days or weeks.

-

-

Metabolic Assessments:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are given an oral gavage of glucose. Blood samples are collected at various time points to measure glucose and insulin levels.

-

Insulin Tolerance Test (ITT): To assess insulin sensitivity, animals are injected with insulin, and blood glucose levels are monitored over time.

-

Hormone and Metabolite Measurements: Plasma levels of insulin, glucose, triglycerides, and cholesterol are measured using commercially available kits (e.g., ELISA).

-

Conclusion and Future Directions

The role of this compound in glucose homeostasis is undeniably complex and warrants further investigation. While its effects on insulin secretion remain controversial, there is a growing consensus on its beneficial actions in promoting β-cell survival and improving peripheral glucose uptake. The identification of the GHS-R and GLP-1R as potential mediators of this compound's effects has opened new avenues for research into its mechanism of action.

For drug development professionals, this compound presents a challenging yet potentially rewarding target. Its ability to enhance β-cell mass and function, coupled with its positive effects on adipocyte metabolism, suggests that agonists of the this compound signaling pathway could offer a multifaceted approach to treating type 2 diabetes. However, the conflicting data on insulin secretion and the ambiguity surrounding its primary receptor highlight the critical need for further research to:

-

Clarify the precise physiological conditions that dictate this compound's effect on insulin secretion.

-

Unequivocally identify and characterize the full spectrum of this compound receptors in different metabolic tissues.

-

Elucidate the detailed downstream signaling pathways and their crosstalk.

-

Conduct long-term studies in relevant animal models of metabolic disease to fully assess its therapeutic potential and safety profile.

A deeper understanding of this compound's biology will be instrumental in harnessing its therapeutic potential for the management of metabolic diseases. This guide provides a solid foundation for researchers and clinicians to build upon in their quest to unravel the complexities of this intriguing hormone.

References

- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse and Complementary Effects of Ghrelin and this compound [mdpi.com]

- 3. The role of this compound in glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. research.uniupo.it [research.uniupo.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound regulates adipocyte function and protects against diet-induced insulin resistance and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. openpublichealthjournal.com [openpublichealthjournal.com]

- 15. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]

- 16. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]

Obestatin's Effect on Appetite and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin, a 23-amino acid peptide, was first identified in 2005 as a product of the same prohormone as ghrelin, a potent appetite-stimulating hormone.[1][2] Derived from the Latin "obedere" (to devour) and "statin" (to suppress), this compound was initially reported to have anorectic effects, opposing the actions of ghrelin by suppressing food intake, inhibiting jejunal contraction, and reducing body-weight gain.[1] This discovery sparked significant interest in its potential as a therapeutic agent for obesity and other metabolic disorders. However, the initial findings have been met with considerable controversy, as subsequent studies have yielded conflicting results regarding its effects on appetite and its cognate receptor.[3][4][5] This technical guide provides an in-depth overview of the current understanding of this compound's role in appetite and satiety, presenting key experimental data, detailed methodologies, and a critical analysis of the ongoing debate.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies investigating the effects of this compound on food intake and body weight.

Table 1: Effect of this compound on Food Intake in Rodents

| Species | Administration Route | Dose | Duration | Effect on Food Intake | Reference |

| Rats | Intraperitoneal (IP) | 1 µmol/kg | Acute | Suppressed food intake | [1] |

| Mice | Intraperitoneal (IP) | 1 µmol/kg | Acute | No effect on spontaneous food intake, but inhibited ghrelin-induced orexigenic effect in fed mice | [6][7] |

| Mice (ghrelin knockout) | Intraperitoneal (IP) | Not specified | Acute | No effect on fasting-induced hyperphagia | [8] |

| High-fat fed mice | Not specified | Not specified | Acute | This compound {1-23} and {11-23} significantly reduced food intake (86% and 90% respectively) | [9] |

| Rats | Intracerebroventricular (ICV) | Not specified | Acute/Chronic | No effect on food intake | [8] |

Table 2: Effect of this compound on Body Weight in Rodents

| Species | Administration Route | Dose | Duration | Effect on Body Weight | Reference |

| Rats | Not specified | Not specified | Not specified | Decreased body-weight gain | [1] |

| High-fat diet-fed rats | Chronic administration | Not specified | Not specified | Reduced body weight by 13% | |

| Mice | Not specified | Not specified | Not specified | No significant and reproducible effect |

Experimental Protocols

Detailed methodologies are crucial for interpreting the varied results in this compound research. Below are protocols from key experiments.

In Vivo Food Intake Studies

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are individually housed under controlled temperature and a 12-hour light/dark cycle, with ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting protocols).[6][8]

-

Peptide Administration:

-

Intraperitoneal (IP) Injection: this compound (human or rat) is dissolved in saline and administered at doses typically ranging from 1 to 10 µmol/kg body weight.[6][7]

-

Intracerebroventricular (ICV) Cannulation: For central administration studies, cannulas are surgically implanted into the lateral ventricle of anesthetized animals. This compound is then infused directly into the brain.[8]

-

-

Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, 6, 18, and 24 hours) after peptide administration. Spillage is carefully collected and accounted for.[6][8]

-

Fasting/Refeeding Paradigm: In some protocols, animals are fasted for a period (e.g., 24 hours) before peptide administration to stimulate a robust feeding response upon reintroduction of food.[6]

In Vitro Gastrointestinal Motility Assays

-

Tissue Preparation: Segments of the jejunum are excised from euthanized animals and placed in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Contraction Measurement: One end of the jejunal strip is attached to a fixed support, and the other to an isometric force transducer. Spontaneous contractions are recorded. The effects of this compound are assessed by adding it to the organ bath at various concentrations.[10]

-

Electrical Field Stimulation (EFS): To study neural responses, fundic smooth muscle strips are subjected to EFS, and the effect of this compound on EFS-induced contractions is measured.[8]

Receptor Binding and Signaling Assays

-

Cell Lines: CHO or COS-7 cells transiently transfected with the receptor of interest (e.g., GPR39, GLP-1R) are commonly used.[11][12]

-

Binding Assays: Radioiodinated this compound is incubated with cell membranes expressing the receptor. Specific binding is determined by measuring the amount of radioactivity bound to the membranes.[13]

-

Signaling Pathway Analysis:

-

Inositol (B14025) Phosphate (B84403) (InsP) Turnover: To assess Gq pathway activation, cells are labeled with [3H]myo-inositol, and the accumulation of inositol phosphates is measured after stimulation with this compound.[11]

-

cAMP Production: To assess Gs pathway activation, intracellular cAMP levels are measured using commercially available kits following this compound treatment.[11]

-

Western Blotting: Phosphorylation of downstream signaling molecules like Akt and ERK1/2 is assessed by Western blotting using phospho-specific antibodies.[3][14]

-

Signaling Pathways

The signaling mechanism of this compound is a primary area of controversy. The initially proposed pathway via GPR39 has been challenged, and alternative receptors have been suggested.

The Contested GPR39 Signaling Pathway

Initially, this compound was reported to bind to and activate the orphan G protein-coupled receptor GPR39.[1] However, subsequent research has largely failed to reproduce this finding, with many studies showing that this compound does not activate GPR39 signaling pathways, such as inositol phosphate turnover or cAMP production.[3][11] In contrast, zinc ions have been identified as a potent agonist for GPR39.[11]

Caption: Originally proposed but now contested GPR39 signaling pathway for this compound.

Alternative Signaling Through GLP-1 Receptor

Some evidence suggests that this compound may exert its effects through the glucagon-like peptide-1 receptor (GLP-1R).[3][15] this compound has been shown to bind to GLP-1R in pancreatic beta-cells, promoting their survival.[3] This interaction is significant as GLP-1 is a well-established incretin (B1656795) hormone with known anorectic effects. However, other studies have failed to detect an interaction between this compound and GLP-1R.[15]

Caption: Proposed alternative signaling pathway for this compound via the GLP-1 receptor.

Interaction with Ghrelin Signaling

Given that this compound and ghrelin are derived from the same precursor, their potential interaction is of great interest. Some studies suggest that this compound can antagonize the orexigenic effects of ghrelin.[6][12] For instance, co-administration of this compound was found to inhibit ghrelin-stimulated food intake in fed mice.[6][7] The precise mechanism of this antagonism remains unclear, but it does not appear to involve direct competition for the ghrelin receptor (GHSR-1a).[10]

Caption: Opposing (proposed) effects of ghrelin and this compound on appetite regulation.

Discussion and Future Directions

The initial excitement surrounding this compound as a potent anorectic hormone has been tempered by years of conflicting research. The lack of a definitively identified receptor remains a major hurdle in elucidating its physiological role.[3][16] While the GPR39 receptor has been largely ruled out, the evidence for GLP-1R as the cognate receptor is not yet conclusive.[3][15]

The discrepancies in the effects of this compound on food intake across different studies may be attributable to variations in experimental protocols, including the species and metabolic state of the animals, the dose and route of administration of the peptide, and the specific assays used. The observation that this compound may only inhibit ghrelin-induced feeding under specific conditions, rather than suppressing baseline food intake, suggests a more nuanced role in appetite regulation than initially proposed.[6][7]

Beyond appetite, research has expanded to investigate this compound's role in other physiological processes, including glucose metabolism, cell proliferation, and cardiovascular function.[3][12][17] It has been shown to enhance insulin (B600854) secretion and improve beta-cell survival, suggesting potential therapeutic applications in diabetes.[18][19]

For drug development professionals, the story of this compound serves as a cautionary tale. The initial promise based on a single study has led to a complex and often contradictory body of literature. Future research should focus on:

-

Definitive Receptor Identification: Unambiguously identifying the receptor(s) through which this compound mediates its effects is paramount.

-

Standardized Protocols: The adoption of standardized and rigorously controlled experimental protocols will be essential to reconcile the conflicting findings in the literature.

-

Exploring Pleiotropic Effects: Further investigation into the non-appetite-related functions of this compound may reveal its true therapeutic potential.

References

- 1. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. This compound--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic and structural properties of human this compound {1-23} and two fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Little or no ability of this compound to interact with ghrelin or modify motility in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of the this compound/GPR39 system in human gastric adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound: is it really doing something? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical properties and biological actions of this compound and its relevence in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound stimulates glucose-induced insulin secretion through ghrelin receptor GHS-R - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation the Effect of Chronic this compound Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]

The Ambiguous Role of Obestatin in the Ghrelin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encoded by the same preproghrelin gene as the orexigenic hormone ghrelin, obestatin was initially heralded as its physiological antagonist, a suppressor of appetite and gastrointestinal motility. However, over a decade of research has painted a far more complex and often contradictory picture. This technical guide delves into the core of the this compound-ghrelin interaction, presenting a comprehensive overview of the current, albeit contentious, understanding of this compound's physiological functions, its putative signaling pathways, and the experimental methodologies used to investigate them. The lack of a definitively identified receptor for this compound remains a significant challenge in the field, contributing to the conflicting reports on its biological activity. This guide aims to provide a balanced perspective on the existing data, highlighting both the initial promise and the subsequent controversies surrounding this enigmatic peptide.

Introduction: The Ghrelin-Obestatin Dichotomy

The discovery of ghrelin as a potent appetite stimulant and growth hormone secretagogue revolutionized our understanding of metabolic regulation. The subsequent identification of this compound, a 23-amino acid peptide also derived from the preproghrelin gene, suggested a beautifully simple homeostatic mechanism: two hormones from a single gene with opposing effects on energy balance.[1][2] Initial studies reported that this compound suppressed food intake, decreased body weight gain, and inhibited gastrointestinal motility, directly countering the actions of ghrelin.[3] However, these findings have been difficult to reproduce, leading to a significant debate within the scientific community regarding the true physiological role of this compound.[3][4]

This guide will explore the nuances of this debate, presenting the data from studies that both support and refute the initial claims of this compound's anorectic and anti-motility effects. We will also examine the evidence for this compound's other potential roles in metabolism, including insulin (B600854) secretion and adipogenesis, and its interaction with various signaling pathways.

Quantitative Data Summary

The quantitative data surrounding this compound's interaction with the ghrelin system is marked by variability, reflecting the ongoing debate about its physiological relevance. The following tables summarize key findings from various in vivo and in vitro studies. It is important to note the absence of definitive receptor binding affinities (Ki, Kd) due to the lack of a confirmed receptor for this compound.

Table 1: In Vivo Effects of this compound on Food Intake

| Species | Dose | Administration Route | Effect on Food Intake | Reference |

| Mouse | 10-100 nmol/kg | Intraperitoneal (i.p.) | Inhibition | [5] |

| Rat | 100-300 nmol/kg | Intraperitoneal (i.p.) | Inhibition | [5] |

| Mouse | 1 μmol/kg | Intraperitoneal (i.p.) | No effect on spontaneous food intake | [6] |

| Mouse | 125 nmol/kg | Not specified | Did not inhibit fasting-induced hyperphagia | [7] |

| Mouse | Not specified | Intracerebroventricular | No effect | [8] |

Table 2: In Vivo Effects of this compound on Gastrointestinal Motility

| Species | Parameter Measured | Dose | Administration Route | Effect | Reference |

| Rat | Gastric Emptying | Not specified | Not specified | Inhibition | [3] |

| Mouse | Gastric Emptying | 60, 125, 250 nmol/kg | Not specified | No effect | [7] |

| Rat | Jejunal Contraction | Not specified | Not specified | Inhibition | [3] |

| Mouse | Gastric Emptying | 125 nmol/kg (co-injected with 60 nmol/kg ghrelin) | Not specified | Did not reverse ghrelin's effect | [8] |

Table 3: In Vitro Effects of this compound

| Assay | Tissue/Cell Type | This compound Concentration | Effect | Reference |

| Jejunum Contractility | Rat Jejunum | 100 nM | No effect on baseline contractility | [4] |

| GH Release | Rat Pituitary Explants | 10⁻⁷ M and 10⁻⁶ M | No effect on spontaneous or ghrelin-induced GH release | [9] |

| GHSR Function | Recombinant Ghrelin Receptor | Up to 10 μM | Did not modulate receptor function | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and its interaction with the ghrelin system. These protocols are intended to be representative and may require optimization for specific laboratory conditions.

GTPγS Binding Assay for GPCR Activation

This assay is used to determine the functional activity of ligands at G protein-coupled receptors (GPCRs) by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[10][11]

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the GPCR of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT) and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

GDP (to a final concentration of 10-100 μM)

-

Membrane preparation (5-20 μg of protein per well)

-

Test compound (e.g., this compound) or vehicle

-

[³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM)

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from total binding.

-

Plot the specific binding as a function of the logarithm of the agonist concentration to determine EC50 and Emax values.

-

In Vitro Muscle Contractility Assay

This assay assesses the direct effect of a substance on the contractility of isolated smooth muscle strips, such as from the jejunum or stomach.[12][13][14]

Protocol:

-

Tissue Preparation:

-

Euthanize the animal and dissect the desired tissue (e.g., a segment of the jejunum).

-

Place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate solution (containing in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11.1 glucose).

-

Carefully remove the mucosa and cut longitudinal or circular muscle strips.

-

-

Experimental Setup:

-

Mount the muscle strips in organ baths containing oxygenated Krebs-Ringer solution maintained at 37°C.

-

Connect one end of the strip to a fixed support and the other end to an isometric force transducer.

-

Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

-

Measurement of Contraction:

-

Record the isometric contractions using a data acquisition system.

-

After a stable baseline is achieved, add the test compound (e.g., this compound) or vehicle to the organ bath in a cumulative or non-cumulative manner.

-

Record the changes in contractile force.

-

At the end of the experiment, the viability of the tissue can be confirmed by adding a contractile agent like acetylcholine (B1216132) or potassium chloride.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions.

-

Express the response to the test compound as a percentage of the maximal contraction induced by a reference substance or as a change from the baseline.

-

In Vivo Gastric Emptying Measurement

This procedure measures the rate at which a test meal empties from the stomach in a live animal, providing an in vivo assessment of gastrointestinal motility.[7]

Protocol:

-

Animal Preparation:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Administer the test substance (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the meal.

-

-

Test Meal Administration:

-

Administer a non-nutrient, non-absorbable test meal containing a radioactive marker (e.g., ¹⁴C-labeled octanoic acid mixed with a liquid meal) via oral gavage.

-

-

Measurement of Gastric Emptying:

-

At a predetermined time after the meal administration, euthanize the animal.

-

Clamp the pylorus and cardia to prevent leakage of stomach contents.

-

Excise the stomach and measure the amount of radioactivity remaining in it.

-

-

Data Analysis:

-

Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Radioactivity in stomach at time t / Radioactivity in stomach at time 0)) * 100

-

Compare the gastric emptying rates between different treatment groups.

-

This compound Enzyme Immunoassay (EIA)

This is a quantitative method for detecting the concentration of this compound in biological samples like plasma or serum.[15][16][17]

Protocol:

-

Plate Preparation:

-

Use a 96-well plate pre-coated with a capture antibody specific for this compound.

-

Wash the plate with wash buffer to remove any unbound material.

-

-

Assay Procedure (Competitive EIA):

-

Add standards of known this compound concentrations and the unknown samples to the wells.

-

Add a fixed amount of biotinylated this compound to each well.

-

Add a secondary antibody that binds to this compound to each well.

-

Incubate the plate to allow for competitive binding of the native this compound (from the sample/standard) and the biotinylated this compound to the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. The streptavidin will bind to the biotinylated this compound that is bound to the antibody.

-

Wash the plate again to remove unbound streptavidin-enzyme conjugate.

-

Add a substrate for the enzyme that produces a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the amount of this compound in the sample.

-

Signaling Pathways

The signaling pathways activated by ghrelin are well-characterized, whereas those for this compound remain largely speculative due to the lack of a confirmed receptor.

Ghrelin Signaling Pathway

Ghrelin exerts its effects primarily through the growth hormone secretagogue receptor type 1a (GHSR1a), a G protein-coupled receptor. Upon binding, ghrelin can activate multiple G protein subtypes, leading to diverse downstream effects.

Caption: Ghrelin signaling through GHSR1a activates multiple G protein pathways.

Proposed this compound Signaling Pathways

The signaling pathways for this compound are not well-defined due to the controversy surrounding its receptor. While GPR39 was initially proposed, this has been largely refuted.[6] Other receptors like the glucagon-like peptide-1 receptor (GLP-1R) have been suggested, but the evidence is not conclusive.[2] Nevertheless, several studies have implicated the PI3K/Akt/mTOR and ERK1/2 pathways in this compound's cellular effects, particularly in cell proliferation and metabolism.[18][19][20]

Caption: Proposed this compound signaling via PI3K/Akt and MAPK/ERK pathways.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a typical experimental investigation into the effects of this compound.

Caption: General experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

The journey of this compound from a promising anorexigenic peptide to a molecule of controversy underscores the complexities of biological systems. While the initial hypothesis of a simple ghrelin-obestatin antagonism has not been consistently supported, the research has opened up new avenues for investigation into the multifaceted roles of preproghrelin-derived peptides. The conflicting data on this compound's effects on appetite and motility may be attributable to differences in experimental models, species, and methodologies.

The most critical next step in elucidating the true function of this compound is the definitive identification of its receptor(s). This will be paramount to understanding its mechanism of action and will enable the development of specific pharmacological tools to probe its physiological roles. Furthermore, a deeper investigation into the potential interplay between this compound and other metabolic hormones, beyond ghrelin, may reveal a more nuanced role in the intricate network of energy homeostasis. For drug development professionals, while the initial promise of this compound as a straightforward anti-obesity agent has waned, its potential modulatory effects on various cellular processes warrant continued, albeit cautious, exploration. The story of this compound is a clear example of the rigorous and often non-linear path of scientific discovery.

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a key regulator of metabolism and cardiovascular function with emerging therapeutic potential for diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Little or no ability of this compound to interact with ghrelin or modify motility in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR39 signaling is stimulated by zinc ions but not by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of peripheral this compound on gastric emptying and intestinal contractility in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of peripheral this compound on food intake and gastric emptying in ghrelin-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]

- 14. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sceti.co.jp [sceti.co.jp]

- 16. interchim.fr [interchim.fr]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Diverse and Complementary Effects of Ghrelin and this compound [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

Tissue Distribution of Obestatin Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin, a 23-amino acid peptide, is derived from the same precursor protein, preproghrelin, as the orexigenic hormone ghrelin.[1] Initially discovered through a bioinformatics approach, this compound was first reported to have anorexigenic effects, opposing the actions of ghrelin.[1] While its precise physiological roles and receptor remain a subject of debate, emerging evidence suggests its involvement in a variety of metabolic processes, including the regulation of glucose and lipid metabolism, cell proliferation and survival, and inflammation.[2][3] Understanding the tissue-specific expression and distribution of this compound is crucial for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the tissue distribution of this compound expression, detailed experimental protocols for its detection and quantification, and a summary of its proposed signaling pathways.

Tissue Distribution of this compound

This compound expression has been identified in a wide range of tissues across various species, with the highest concentrations typically found in the gastrointestinal (GI) tract. Its distribution often mirrors that of ghrelin, as they are co-produced from the same gene.

Qualitative and Semi-Quantitative Distribution

Immunohistochemical studies in humans and rats have demonstrated the presence of this compound-immunoreactive cells predominantly in the mucosa of the stomach and small intestine, including the duodenum, jejunum, and ileum.[4] In the stomach, these cells are mainly located in the oxyntic glands.[4] this compound is also co-localized with ghrelin in the pancreatic islets and has been detected in the epithelial cells of mammary gland ducts.[2]

Further studies have identified this compound expression in a broader range of tissues, including the pituitary gland, lung, liver, skeletal muscle, adipose tissue, and testis.[5] In the rat myenteric plexus, this compound immunoreactivity has been observed in cholinergic neurons.

The following table summarizes the observed tissue distribution of this compound based on immunohistochemical and other qualitative detection methods.

Table 1: Summary of this compound Tissue Distribution (Qualitative)

| Tissue | Species | Location of Expression | Reference |

| Gastrointestinal Tract | |||

| Stomach | Human, Rat | Mucosal endocrine cells (A-like cells) in oxyntic glands | [4] |

| Duodenum | Human, Rat | Mucosal endocrine cells | [4] |

| Jejunum | Human, Rat | Mucosal endocrine cells | [4] |

| Ileum | Human | Mucosal endocrine cells | |

| Colon | Rat | [4] | |

| Myenteric Plexus | Rat | Cholinergic neurons | |

| Endocrine System | |||

| Pancreas | Human, Rat | Peripheral part of islets of Langerhans | [2][4] |

| Pituitary Gland | Human | ||

| Testis | Rat | Leydig cells | |

| Other Tissues | |||

| Mammary Gland | Human | Epithelial cells of ducts | |

| Adipose Tissue | Human, Mouse, Rat | White adipose tissue (WAT) | [1][6] |

| Lung | Human | [5] | |

| Liver | [5] | ||

| Skeletal Muscle | [5] | ||

| Spleen | [7] |

Quantitative Data on this compound Expression

Quantitative data on this compound concentration and gene expression across a wide range of tissues are limited. However, some studies have provided valuable insights into the levels of this compound in specific tissues.

Table 2: Quantitative Analysis of this compound Tissue Content

| Tissue | Species | Method | Concentration | Reference |

| Gastric Fundus | Rat | RIA | 0.18 ± 0.03 fmol/mg | [8] |

| Gastric Fundus | Human | RIA | 0.17 ± 0.02 fmol/mg | [8] |

Table 3: Relative Preproghrelin (this compound Precursor) mRNA Expression

| Tissue | Species | Method | Relative Expression Level | Reference |

| Stomach | Chinese Perch | qRT-PCR | High | [9] |

| Pituitary | Chinese Perch | qRT-PCR | High | [9] |

| Adipose Tissue | Rat | qRT-PCR | Higher in T1DM, T2DM, and DIO models compared to lean controls | [10][11] |

| Liver | Rat | qRT-PCR | Higher in T1DM, T2DM, and obese models compared to lean controls | [10][11] |

| Pancreas | Rat | qRT-PCR | Decreased in T1DM, T2DM, and DIO models compared to lean controls | [10][11] |

Note: T1DM - Type 1 Diabetes Mellitus; T2DM - Type 2 Diabetes Mellitus; DIO - Diet-Induced Obesity.

Experimental Protocols

Accurate detection and quantification of this compound in tissues are essential for research and drug development. The following sections provide detailed methodologies for key experiments.

Immunohistochemistry (IHC) for this compound Detection

This protocol outlines the general steps for the immunohistochemical staining of this compound in paraffin-embedded tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours at room temperature.

-

Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

-

Clear the tissue in xylene and embed in paraffin (B1166041) wax.

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

2. Deparaffinization and Rehydration:

-

Bake slides at 60°C for 1 hour.

-

Deparaffinize sections by immersing in xylene (2 changes for 10 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50% for 5 minutes each).

-

Rinse with distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

4. Staining Procedure:

-

Wash sections in Tris-buffered saline with Tween 20 (TBST).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

-

Wash with TBST.

-

Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Incubate with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[12]

-

Wash with TBST.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[12]

-

Wash with TBST.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.

-